Ethanol, 2-(4-piperidinylamino)-
Overview
Description
“Ethanol, 2-(4-piperidinylamino)-” is an absorbent that can be used for large scale carbon dioxide capture . It has a molecular weight of 144.21 and a molecular formula of C7H16N2O .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(4-piperidinylamino)-” is represented by the canonical SMILES: C1CNCCC1NCCO . The InChI representation is InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanol, 2-(4-piperidinylamino)-” include a boiling point of 289.7±30.0 °C (Predicted), a density of 1.03±0.1 g/cm3 (Predicted), and a pKa of 14.77±0.10 (Predicted) .
Scientific Research Applications
Synthesis and Chemical Properties
A series of compounds was synthesized by condensation involving ethanol containing piperidine, showcasing significant cytotoxic activity against tumor cell lines, demonstrating the role of such ethanol derivatives in the development of potential cancer treatments (Vosooghi et al., 2010). Another study involved the treatment of certain salts with sodium sulfide in ethanol, leading to the selective synthesis of valuable chemical intermediates, indicating the utility of ethanol derivatives in facilitating specific chemical reactions (Birsa, 2003).
Enzymatic Resolution and Synthesis
The enzymatic resolution of N-Boc-piperidine-2-ethanol demonstrated remote stereocenter discrimination, providing a method for the enantioselective preparation of piperidine alkaloids, which are valuable in various pharmacological applications (Angoli et al., 2003).
Material Science and Analytical Applications
The cooperative hydrogen bond study between piperidine-ethanol and specific phenols highlighted the importance of ethanol derivatives in understanding molecular interactions critical in material sciences (Dega-Szafran et al., 2019). Furthermore, ethanol derivatives have been utilized in electrochemiluminescence systems for analytical chemistry applications, indicating their role in developing sensitive detection methods (Xue et al., 2009).
Environmental and Energy Applications
Research on the use of ethanol as a renewable energy source discussed its role in addressing societal and environmental issues, showcasing the educational importance of ethanol in promoting sustainable practices (Feierabend & Eilks, 2011).
Future Directions
properties
IUPAC Name |
2-(piperidin-4-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFGJBBIPPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(4-piperidinylamino)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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